Methyl hexanoate

Flavor Chemistry Sensory Science Odor Threshold

Choose methyl hexanoate (CAS 106-70-7) for precision in flavor formulation and biofuel research. Its odor threshold is 70× higher than ethyl hexanoate (70 vs 1 μg/kg), enabling nuanced pineapple/tropical profiles without overpowering. In combustion chemistry, its cetane number of 16.4 provides a validated benchmark for medium-chain FAME oxidation models—sharply contrasting with methyl 3-hydroxyhexanoate (CN 8.1). With a boiling point of 151°C, it ensures sharp GC-MS peaks. JECFA 1871 and FEMA GRAS status streamline regulatory approval. Insist on CAS 106-70-7 to avoid functional discrepancies from analog esters.

Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
CAS No. 106-70-7
Cat. No. B129759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl hexanoate
CAS106-70-7
SynonymsAgnique 610G;  Caproic Acid Methyl Ester;  Methyl Caproate;  Methyl Capronate;  Methyl Hexanoate;  Methyl Hexoate;  Methyl n-He xanoate;  NSC 5023;  Pastell M 6
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC
InChIInChI=1S/C7H14O2/c1-3-4-5-6-7(8)9-2/h3-6H2,1-2H3
InChIKeyNUKZAGXMHTUAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1 gramSolvent:nonePurity:99%Physical liquid
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
1.33 mg/mL at 20 °C
Insoluble in water;  soluble in propylene glycol and vegetable oils
Soluble (in ethanol)

Methyl Hexanoate (CAS 106-70-7): A Versatile C6 Methyl Ester for Flavor, Fragrance, and Biofuel Research


Methyl hexanoate (CAS 106-70-7), also known as methyl caproate, is a medium-chain fatty acid methyl ester (FAME) with the molecular formula C₇H₁₄O₂ [1]. It is a colorless liquid characterized by a distinct fruity, pineapple-like aroma . This compound is produced industrially in multi-tonne quantities for use as a flavoring and fragrance agent, and it also serves as a valuable model compound in biofuel research due to its presence in biodiesel [1][2]. As a C6 ester, it occupies a specific niche between shorter-chain esters (e.g., methyl butyrate) and longer-chain FAMEs (e.g., methyl oleate), exhibiting a unique balance of volatility, reactivity, and organoleptic properties [3].

Why a Simple 'Hexanoate Ester' or 'FAME' Specification Is Insufficient: Methyl Hexanoate's Critical Differentiators


Procuring a generic "hexanoate ester" or "short-chain FAME" without specifying methyl hexanoate (CAS 106-70-7) can lead to significant functional discrepancies. Even minor structural variations among in-class esters—such as the length of the alcohol moiety (methyl vs. ethyl vs. butyl) or the presence of functional groups (e.g., β-hydroxy)—can result in orders-of-magnitude differences in key performance characteristics. These differences manifest in sensory detection thresholds [1], combustion reactivity and fuel ignition quality [2], and volatility profiles . Therefore, substituting methyl hexanoate with a close analog like ethyl hexanoate or methyl 3-hydroxyhexanoate without accounting for these quantifiable differences can compromise the reproducibility of flavor formulations, the accuracy of biofuel combustion models, and the validity of experimental outcomes.

Methyl Hexanoate (106-70-7): A Head-to-Head Quantitative Evidence Guide for Scientific Selection


Methyl Hexanoate's 70-Fold Lower Odor Potency Compared to Ethyl Hexanoate Dictates Flavor Formulation Strategy

In a direct head-to-head comparison within the same analytical study, methyl hexanoate exhibits a significantly higher odor detection threshold (70 μg/kg) compared to its ethyl ester analog, ethyl hexanoate (1 μg/kg) [1]. This 70-fold difference in potency is critical for flavorists and product developers, as it dictates the use levels required to achieve a desired sensory impact. Both compounds impart a pineapple-like character, but ethyl hexanoate is a much more potent contributor to the aroma profile [1]. The Odor Activity Value (OAV), which normalizes concentration by odor threshold, further quantifies this difference; in the referenced pineapple study, the OAV for methyl hexanoate was 5, while that for ethyl hexanoate was 54, indicating a substantially greater sensory contribution from the ethyl ester despite its lower concentration in the matrix [1].

Flavor Chemistry Sensory Science Odor Threshold Aroma Compounds

Methyl Hexanoate's Cetane Number Is Double That of Its β-Hydroxy Analog, a Key Metric for Biofuel Surrogate Selection

In the context of advanced biofuel research, the structural impact on ignition quality is profound. Methyl hexanoate (MHx) exhibits an indicated cetane number (CN) of 16.4, which is more than double that of methyl 3-hydroxyhexanoate (M3OHHx), which has a CN of 8.1 [1]. The cetane number is a primary indicator of a fuel's autoignition quality in a diesel engine; a higher number correlates with a shorter ignition delay. This study, which investigated these compounds as surrogates for diesel-boiling-range esters, also revealed that MHx was more reactive than M3OHHx under low-temperature combustion conditions (below 800 K at 10 bar) in a constant volume chamber [1].

Biofuels Combustion Kinetics Cetane Number Fuel Surrogates

Methyl Hexanoate Produces Soot with Higher Oxidative Reactivity than Longer-Chain FAME Analogs

A study on the impact of ester structure on soot characteristics found that soot derived from the combustion of methyl hexanoate exhibits higher oxidative reactivity compared to soot from longer-chain methyl esters like methyl oleate, which are more typical of commercial biodiesel [1]. Thermogravimetric analysis (TGA) of soot samples collected from laminar co-flow diffusion flames demonstrated this trend, with the reactivity of methyl hexanoate-derived soot being more similar to that from methyl butyrate [1]. This higher reactivity is attributed to a lower structural order in the soot, as confirmed by Raman spectroscopy [1].

Biodiesel Emissions Soot Reactivity Particulate Matter Thermogravimetric Analysis

Higher Volatility of Methyl Hexanoate vs. Ethyl and Butyl Analogs Impacts Its Behavior in Product Formulations and Analytical Methods

Methyl hexanoate exhibits significantly higher volatility than its ethyl and butyl ester counterparts. Its boiling point is 151 °C at 1013 hPa , compared to 168 °C for ethyl hexanoate and 208 °C for butyl hexanoate . Similarly, its vapor pressure at 20 °C is 3.7 hPa (approx. 2.78 mmHg) , whereas ethyl hexanoate has a vapor pressure of approximately 4 hPa at 25 °C (approx. 3.0 mmHg, but extrapolated to 20°C it would be lower than 3.7 hPa due to its higher boiling point) and butyl hexanoate's vapor pressure is only 0.2 mmHg at 25 °C . This systematic decrease in volatility with increasing alcohol chain length directly impacts the compound's behavior in applications ranging from headspace analysis to fragrance substantivity.

Physical Chemistry Volatility Vapor Pressure Formulation Science

Quantified Application Scenarios for Methyl Hexanoate (106-70-7) Based on Comparative Evidence


Precise Flavor Formulation: A Background Note with a 70x Higher Threshold than Ethyl Hexanoate

For flavorists and product developers seeking to create a subtle, nuanced pineapple or tropical fruit profile, methyl hexanoate is the appropriate selection over ethyl hexanoate. As established, its odor threshold is 70 times higher (70 μg/kg vs. 1 μg/kg for ethyl hexanoate) [1]. This allows for its use at higher concentrations as a blending agent or a milder background note, without overpowering other delicate flavor components. Procurement of methyl hexanoate for this application is justified by its specific, quantifiably lower sensory impact, which enables precise control over the flavor profile's intensity and balance.

Combustion Research: A Model FAME with a Cetane Number of 16.4 and High Soot Reactivity

In combustion chemistry and biofuel research, methyl hexanoate serves as a superior model compound for understanding the oxidation of medium-chain methyl esters. Its indicated cetane number of 16.4 provides a well-defined benchmark for kinetic model validation, particularly when compared to the lower reactivity of its hydroxylated derivative, methyl 3-hydroxyhexanoate (CN 8.1) [2]. Furthermore, its combustion generates soot with high oxidative reactivity, a property that is distinct from longer-chain FAMEs like methyl oleate [3]. Researchers should prioritize this compound when their objective is to study low-temperature oxidation mechanisms, ignition phenomena, or the initial stages of particulate formation in a simplified, well-characterized system.

Analytical Chemistry: An Ideal Volatile Standard with a Boiling Point of 151°C

Analytical chemists developing GC-MS methods for complex mixtures (e.g., food extracts, environmental samples) will find methyl hexanoate to be a practical standard or internal standard candidate. Its intermediate boiling point of 151 °C and vapor pressure of 3.7 hPa at 20 °C distinguish it from less volatile esters like butyl hexanoate (BP 208 °C) . This volatility profile ensures good chromatographic peak shape and elution in a reasonable timeframe under standard GC conditions, making it easier to work with than heavier, more retentive esters. Its selection for method development is supported by this quantifiable difference in physical properties.

Regulatory-Compliant Flavoring: A JECFA-Approved Compound with a High LD50 (>5 g/kg)

For industrial procurement in the food and beverage sector, methyl hexanoate's established safety profile is a critical differentiator. It is recognized as a flavoring agent with a JECFA number of 1871 and has been evaluated as having "no safety concern at current levels of intake" when used as a flavoring agent [4]. Its acute oral toxicity in rats is very low, with an LD50 of >5 g/kg . This well-documented, favorable toxicological profile, which can differ from less-studied or more hazardous ester analogs, streamlines regulatory approval and reduces risk in product development.

Technical Documentation Hub

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